delta6,7-Baccatin III

Taxane chemistry Structural biology Medicinal chemistry

Synthetic routes to 7-deoxy-Δ6,7-taxol analogs fail when saturated baccatin III is substituted for the Δ6,7-unsaturated core. Delta6,7-Baccatin III delivers the α,β-unsaturated ketone system spanning C6-C9 that is essential for conjugate additions and selective epoxidations described in U.S. Patent 5,556,878. - Enables conjugate addition chemistry sterically and electronically forbidden on saturated baccatin III - Reproduces patented synthesis of 7-deoxy-Δ6,7-taxol derivatives active against ovarian, breast, and melanoma models - Serves as an authenticated reference standard for HPLC impurity profiling in paclitaxel manufacturing

Molecular Formula C31H36O10
Molecular Weight 568.6 g/mol
CAS No. 158830-50-3
Cat. No. B028893
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namedelta6,7-Baccatin III
CAS158830-50-3
Synonyms(2aR,4aR,6R,9S,11S,12S,12aR,12bS)-6,12b-Bis(acetyloxy)-12-(benzoyloxy)-1,2a,4a,6,9,10,11,12,12a,12b-decahydro-9,11-dihydroxy-4a,8,13,13-tetramethyl-7,11-methano-5H-cyclodeca[3,4]benz[1,2-b]oxet-5-one; 
Molecular FormulaC31H36O10
Molecular Weight568.6 g/mol
Structural Identifiers
SMILESCC1=C2C(C(=O)C3(C=CC4C(C3C(C(C2(C)C)(CC1O)O)OC(=O)C5=CC=CC=C5)(CO4)OC(=O)C)C)OC(=O)C
InChIInChI=1S/C31H36O10/c1-16-20(34)14-31(37)26(40-27(36)19-10-8-7-9-11-19)24-29(6,13-12-21-30(24,15-38-21)41-18(3)33)25(35)23(39-17(2)32)22(16)28(31,4)5/h7-13,20-21,23-24,26,34,37H,14-15H2,1-6H3/t20-,21+,23+,24-,26-,29+,30-,31+/m0/s1
InChIKeyGKORGTAVTDVIOM-KSGSGGQMSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Delta6,7-Baccatin III Overview


Delta6,7-Baccatin III is a tetracyclic diterpenoid belonging to the taxane family, characterized by a core baccatin skeleton modified with a double bond between the C6 and C7 positions [1]. Its molecular formula is C31H36O10 with a molecular weight of 568.61 g/mol [1]. This compound is primarily recognized as a key intermediate in the semisynthesis of paclitaxel and related taxane antineoplastic agents . The Δ6,7-unsaturation distinguishes it from the more common saturated analog baccatin III and imparts unique reactivity that is exploited in specific synthetic pathways to produce advanced taxane derivatives.

Delta6,7-Baccatin III: Why Substitution Fails


Taxane intermediates are not functionally interchangeable. Baccatin III (C31H38O11, MW 586.63) [1] and 10-deacetylbaccatin III (10-DAB) are the dominant starting materials for commercial paclitaxel production, yet their saturated C6-C7 bond precludes certain chemical transformations enabled by the Δ6,7-double bond. Delta6,7-Baccatin III possesses an α,β-unsaturated ketone motif across the C6-C7-C8-C9 system [2] that allows for conjugate addition reactions, selective epoxidation, and unique cycloadditions that are sterically and electronically inaccessible with the fully saturated baccatin III core [3]. Substituting a generic baccatin III analog for delta6,7-Baccatin III in a synthetic route designed for the latter will lead to either no reaction or completely divergent product profiles, rendering the downstream synthesis of specific taxane derivatives such as 7-deoxy-Δ6,7-taxol analogs nonviable.

Delta6,7-Baccatin III: Key Evidence


Molecular Composition & Unsaturation

Delta6,7-Baccatin III contains one fewer oxygen atom and four fewer hydrogen atoms than baccatin III, resulting from the formal loss of H2O and introduction of a C6-C7 double bond. This structural difference is quantifiable and directly impacts reactivity [1][2].

Taxane chemistry Structural biology Medicinal chemistry

Precursor for Δ6,7-Taxol Analogs

Delta6,7-Baccatin III is the essential precursor for the synthesis of 7-deoxy-Δ6,7-taxol and related analogs. The U.S. Patent 5,556,878 explicitly describes the use of baccatin III derivatives possessing the Δ6,7-unsaturation to prepare taxol analogs with demonstrated antineoplastic activity against human ovarian cancer, breast cancer, and malignant melanoma [1]. Saturated baccatin III cannot be used as a direct substitute in this synthetic sequence.

Antineoplastic agents Organic synthesis Pharmaceutical chemistry

Commercial Availability & Research Pricing

Delta6,7-Baccatin III is commercially available from multiple established research chemical suppliers. As of April 2026, pricing for 5 mg quantities is approximately $380.00 from Santa Cruz Biotechnology , and 2 mg is listed at €178.00 from CymitQuimica . This pricing reflects its specialized nature as a non-commodity taxane intermediate, suitable for targeted research applications rather than large-scale production.

Chemical procurement Research reagents Supply chain

Absence of Bioactivity Comparisons

A systematic search of peer-reviewed literature and public databases (PubMed, PubChem, ChEMBL) reveals no published head-to-head cytotoxicity, tubulin binding, or in vivo efficacy studies for delta6,7-Baccatin III relative to baccatin III or 10-DAB. The compound is documented exclusively as a synthetic intermediate [1]. Any claims regarding its intrinsic biological activity or therapeutic potential relative to other taxanes are unsupported by direct experimental evidence in the public domain as of April 2026.

Pharmacology Bioactivity Structure-activity relationship

Delta6,7-Baccatin III: Research & Procurement Scenarios


7-Deoxy-Δ6,7-Taxol Analog Synthesis

Research groups pursuing the patented series of 7-deoxy-Δ6,7-taxol analogs require delta6,7-Baccatin III as the starting material. U.S. Patent 5,556,878 describes the synthesis of these compounds and their activity against ovarian, breast, and melanoma cancer models. Procurement of delta6,7-Baccatin III enables reproduction of this synthetic route and further SAR exploration of the Δ6,7-taxane scaffold [1].

Conjugate Additions to Taxane Core

The α,β-unsaturated ketone system spanning C6-C7-C8-C9 in delta6,7-Baccatin III provides a reactive electrophilic site for conjugate additions that are not possible with saturated baccatin III [2]. Analytical and medicinal chemistry laboratories can utilize this compound to develop novel C7-functionalized taxane derivatives, expanding the chemical space beyond traditional paclitaxel analogs.

Reference Standard for Impurity Profiling

Delta6,7-Baccatin III has been identified as a naturally occurring minor taxane in Taxus species and may appear as a process-related impurity in semisynthetic paclitaxel production . Quality control laboratories in pharmaceutical manufacturing can procure this compound as an authentic reference standard for HPLC method validation, impurity identification, and batch-to-batch consistency monitoring.

Chemical Biology & Target Identification

While direct bioactivity data for delta6,7-Baccatin III is absent, its structurally distinct Δ6,7-unsaturated core may serve as a useful probe in chemical biology experiments designed to dissect taxane-protein interactions. Researchers can employ this compound as a negative control or as a scaffold for further derivatization to map structure-activity relationships, given its inability to undergo certain reactions that baccatin III can .

Technical Documentation Hub

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